1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline
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Overview
Description
1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline is a phospholipid compound that contains a tempo group. It is a white solid that is stable at room temperature and soluble in organic solvents . This compound is used in the study of cell membranes and biological membranes due to its unique properties.
Preparation Methods
The preparation of 1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline involves a series of chemical synthesis steps. The general method includes:
Esterification: Synthesis of two oleic acids and glycerol through esterification to obtain 1,2-dioleoyl-sn-glycerol.
Phosphorylation: Reacting 1,2-dioleoyl-sn-glycerol with phosphoric acid and halogenated nucleophilic reagents (such as phosphorus trichloride) to form 1,2-dioleoyl-sn-glycero-3-phosphate ester.
Tempo Group Addition: The tempo group is then introduced to the phospholipid structure under suitable conditions to obtain the final product.
Chemical Reactions Analysis
1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:
Oxidation and Reduction: The tempo group can undergo redox reactions, making it useful in studying oxidative stress and related processes.
Substitution: The compound can participate in substitution reactions where the tempo group can be replaced or modified under specific conditions.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline involves its integration into lipid bilayers, where it can influence membrane fluidity and stability. The tempo group allows for redox reactions, which can be used to study oxidative processes in biological systems. The compound targets cell membranes and can interact with various membrane proteins and lipids, affecting their function and behavior .
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho(tempo)choline is unique due to the presence of the tempo group, which imparts redox properties. Similar compounds include:
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Lacks the tempo group and is commonly used in the generation of micelles and liposomes.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Used in fluorescence studies but does not have the redox properties of the tempo group.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but used for different applications due to the absence of the tempo group.
These comparisons highlight the unique redox capabilities of this compound, making it valuable in specific research areas.
Properties
Molecular Formula |
C52H99N2O9P |
---|---|
Molecular Weight |
927.3 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazaniumyl]ethyl phosphate |
InChI |
InChI=1S/C52H99N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48,57H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |
InChI Key |
ATFCYGOHPNYZAZ-BIUCBCRNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)O)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)O)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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